6"-O-Apiosyl-5-O-Methylvisammioside

Description

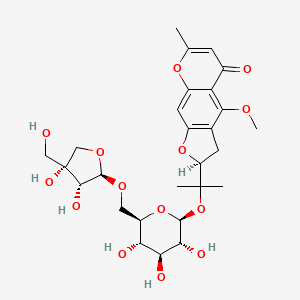

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O14/c1-11-5-13(29)18-15(38-11)7-14-12(22(18)35-4)6-17(39-14)26(2,3)41-24-21(32)20(31)19(30)16(40-24)8-36-25-23(33)27(34,9-28)10-37-25/h5,7,16-17,19-21,23-25,28,30-34H,6,8-10H2,1-4H3/t16-,17+,19-,20+,21-,23+,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSLVBGYDDGSZ-OPKDPXHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of 6"-O-Apiosyl-5-O-Methylvisammioside?

An In-depth Technical Guide to 6"-O-Apiosyl-5-O-Methylvisammioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a natural product of interest in the field of pharmacology and traditional medicine.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside. The core of the molecule is 5-O-Methylvisammioside, which is characterized by a furo[3,2-g]chromen-5-one heterocyclic system. A key feature of this compound is the disaccharide moiety attached to the aglycone. This consists of a glucose molecule which is further glycosylated with an apiose sugar at the 6-position of the glucose.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 139446-82-5 | [1][2][3] |

| Molecular Formula | C27H36O14 | [1][2] |

| Molecular Weight | 584.571 g/mol | [2] |

| IUPAC Name | (2S)-2-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}propan-2-yl)-4-methoxy-7-methyl-2H,3H-furo[3,2-g]chromen-5-one | [2] |

Biological Context and Therapeutic Potential

This compound has been identified as one of the chemical constituents of the traditional Chinese medicine formula known as Kang-Jing.[4][5] The Kang-Jing formula is a complex herbal preparation composed of 12 different herbs.[4][5] According to the principles of traditional Chinese medicine, the Kang-Jing formula is used to replenish qi, dredge collaterals, and activate blood flow to alleviate pain.[4][5] It is often prescribed for the treatment of conditions such as cervical radiculopathy.[5]

While the bioactivity of the Kang-Jing formula is attributed to the synergistic effects of its numerous components, the specific signaling pathways modulated by isolated this compound are not extensively detailed in current literature. However, studies on other traditional Chinese medicine formulas suggest that their therapeutic effects are often mediated through complex interactions with various signaling pathways, including the NF-κB, PI3K/AKT/mTOR, and MAPK signaling pathways.[2] The parent compound, 5-O-Methylvisammioside, has been noted for its analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation properties.

Experimental Protocols

Preparation of Solutions for In Vivo Administration:

The following protocols yield a clear solution with a solubility of at least 1.25 mg/mL (2.14 mM).[4][5]

-

Protocol 1: Aqueous Formulation

-

Dissolve the compound in DMSO to a concentration of 12.5 mg/mL.

-

To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

-

Protocol 2: Cyclodextrin-based Formulation

-

Prepare a 20% solution of SBE-β-CD in saline.

-

Dissolve the compound in DMSO to a concentration of 12.5 mg/mL.

-

To 100 µL of the DMSO stock solution, add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.

-

-

Protocol 3: Oil-based Formulation

-

Dissolve the compound in DMSO to a concentration of 12.5 mg/mL.

-

To 100 µL of the DMSO stock solution, add 900 µL of corn oil and mix until a clear solution is obtained.

-

Storage:

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[4]

References

- 1. Benefical Therapeutic Effect of Chinese Herbal Xinji'erkang Formula on Hypertension-Induced Renal Injury in the 2-Kidney-1-Clip Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory effect of traditional Chinese medicines on signaling pathways of process from chronic atrophic gastritis to gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Perspectives of herbs and their natural compounds, and herb formulas on treating diverse diseases through regulating complicated JAK/STAT signaling [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling the Botanical Origins of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a chromone (B188151) glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its extraction, isolation, and quantitative analysis. Furthermore, it delves into the current understanding of its biological activities and associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Distribution

The primary and most well-documented natural source of this compound is the root of Saposhnikovia divaricata (Turcz.) Schischk .[1] This perennial plant, a member of the Apiaceae (or Umbelliferae) family, is a cornerstone of traditional Chinese medicine, where it is known as "Fangfeng".[2] The plant is primarily distributed in the northern regions of China, including Heilongjiang, Jilin, and Inner Mongolia.

While Saposhnikovia divaricata is the principal source, it is worth noting that the compound is a constituent of the traditional Chinese medicine formula Kang-Jing .[3] This formula is a complex preparation containing twelve different herbs. However, Saposhnikovia divaricata is the specific plant from which this compound is isolated within this formulation.

Quantitative Analysis

The concentration of this compound in the roots of Saposhnikovia divaricata can vary depending on factors such as the plant's origin, age, and cultivation conditions. While specific quantitative data for this exact compound is limited in publicly available literature, studies on related chromone glycosides in S. divaricata provide a basis for analytical approaches. High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for the quantification of chromones from this plant.[] More advanced techniques such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have been employed for the comprehensive chemical profiling of Saposhnikovia divaricata, which can be adapted for the precise quantification of this compound.[5][6]

Table 1: Quantitative Data for Major Chromones in Saposhnikovia divaricata

| Compound | Concentration Range (mg/g of dry root) | Analytical Method | Reference |

| Prim-O-glucosylcimifugin | 0.13 – 5.22 | HPLC-UV | [1] |

| Cimifugin | 0.01 – 1.82 | HPLC-UV | [1] |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol | 0.98 – 3.25 | HPLC-UV | [1] |

Note: This table provides data for structurally related chromones to give an indication of typical concentrations and analytical methods used for this class of compounds in Saposhnikovia divaricata.

Experimental Protocols

Extraction and Isolation of Chromones from Saposhnikovia divaricata

The following is a generalized protocol for the extraction and isolation of chromones, including this compound, from the roots of Saposhnikovia divaricata. This protocol is based on common methodologies cited in the literature for the separation of these compounds.[7]

1. Extraction:

-

Sample Preparation: Air-dried and powdered roots of Saposhnikovia divaricata.

-

Solvent: 70-95% ethanol.

-

Method: The powdered root material is extracted with the solvent at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The chromone glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Isolation and Purification:

-

The enriched fractions are subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Silica gel, Sephadex LH-20, and MCI-gel CHP 20P are commonly used stationary phases.[7]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a key step for obtaining highly pure compounds. A C18 column is often used with a mobile phase gradient of methanol-water or acetonitrile-water.

-

The following diagram illustrates a typical workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

While research specifically on this compound is still emerging, the broader class of chromones and extracts from Saposhnikovia divaricata have been reported to possess various biological activities, including anti-inflammatory, analgesic, and anti-proliferative effects.[8] The anti-inflammatory effects are of particular interest to the drug development community.

Many phytochemicals, including flavonoids and other polyphenolic compounds, exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response.[1][] It is hypothesized that this compound, as a chromone glycoside, may also interact with these pathways.

NF-κB Signaling Pathway: This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory mediators.

MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[][11] It consists of a cascade of protein kinases that are activated in response to various extracellular stimuli.

The diagram below illustrates the potential points of intervention for a bioactive compound within these inflammatory signaling cascades.

Conclusion

This compound is a promising natural product primarily sourced from the roots of Saposhnikovia divaricata. This guide has provided a comprehensive overview of its natural origins, along with methodologies for its extraction, isolation, and analysis. While further research is required to fully elucidate the specific biological mechanisms of this compound, its potential to modulate key inflammatory signaling pathways such as NF-κB and MAPK makes it a compelling candidate for future drug development endeavors. The information presented herein serves as a foundational resource for scientists dedicated to exploring the therapeutic potential of natural compounds.

References

- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Ecological roles of secondary metabolites of Saposhnikovia divaricata in adaptation to drought stress [PeerJ] [peerj.com]

- 6. Ecological roles of secondary metabolites of Saposhnikovia divaricata in adaptation to drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6"-O-Apiosyl-5-O-Methylvisammioside, a complex furocoumarin glycoside. While the complete enzymatic sequence has not been fully elucidated in a single organism, this document consolidates current knowledge on the biosynthesis of its core components: the furocoumarin scaffold, the activated apiose sugar, and the specific methylation and glycosylation steps. This guide details the putative enzymatic reactions, presents available quantitative data from homologous pathways, and provides in-depth experimental protocols for the characterization of key enzymes. The included diagrams, generated using DOT language, visualize the proposed metabolic route and associated experimental workflows, offering a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the core furocoumarin structure. This scaffold then undergoes a series of modifications, including hydroxylation, methylation, and glycosylation, to yield the final product. The proposed pathway can be divided into four main stages:

-

Formation of the Furocoumarin Core: The pathway initiates with the synthesis of umbelliferone, a key intermediate in coumarin (B35378) biosynthesis. Umbelliferone is then prenylated to form demethylsuberosin. A subsequent cyclization, likely catalyzed by a cytochrome P450 monooxygenase, forms the furan (B31954) ring, yielding (+)-marmesin. Further enzymatic steps lead to the formation of psoralen (B192213) and then bergaptol (B1666848) through hydroxylation.

-

Formation of the Visammioside Aglycone Precursor: This stage involves the conversion of bergaptol to 5-O-Methylvisammioside. It is proposed that bergaptol undergoes methylation to form bergapten (B1666803). Subsequent enzymatic reactions, likely involving cytochrome P450 enzymes and reductases, would then convert bergapten into the dihydroxydihydro-furocoumarin structure of visamminol. The 5-hydroxy group of visamminol is then methylated to yield 5-O-Methylvisamminol.

-

Synthesis of the Activated Apiose Donor: The unique branched-chain sugar, apiose, is synthesized in its activated form, UDP-apiose. This reaction is catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAS), which converts UDP-glucuronic acid to UDP-apiose and UDP-xylose.

-

Final Glycosylation Steps: The final steps involve the sequential glycosylation of the 5-O-Methylvisamminol aglycone. First, a glucosyltransferase attaches a glucose moiety to the 4'-hydroxyl group, forming 5-O-Methylvisammioside. Subsequently, a specific apiosyltransferase transfers the apiose from UDP-apiose to the 6"-hydroxyl group of the glucose moiety, yielding the final product, this compound.

Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific kinetic data for the enzymes in the this compound pathway are largely uncharacterized. However, data from homologous enzymes in related pathways provide valuable insights into their potential catalytic efficiencies. The following table summarizes kinetic parameters for a characterized apiosyltransferase from celery, which may share similarities with the putative apiosyltransferase in this pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| AgApiT (UGT94AX1) | UDP-apiose | 8.6 ± 0.6 | 0.00065 ± 0.00001 | 76 ± 6 | [1] |

| Apigenin 7-O-glucoside | 15 ± 3 | 0.00088 ± 0.00005 | 58 ± 15 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

UDP-Apiose/UDP-Xylose Synthase (UAS) Activity Assay (HPLC Method)

This protocol describes the determination of UAS activity by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant UAS enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0

-

Substrate: 10 mM UDP-Glucuronic Acid (UDP-GlcA)

-

Cofactor: 10 mM NAD+

-

Quenching Solution: 1 M Perchloric acid

-

Neutralization Solution: 3 M K2CO3

-

HPLC system with a strong anion exchange (SAX) column

-

Mobile Phase A: 50 mM Ammonium formate, pH 3.5

-

Mobile Phase B: 1 M Ammonium formate, pH 3.5

-

Standards: UDP-GlcA, UDP-apiose, UDP-xylose

Procedure:

-

Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, 1 mM UDP-GlcA, and the purified UAS enzyme.

-

Initiate the reaction by adding the enzyme and incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M perchloric acid.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.

-

Centrifuge again to remove the KClO4 precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot of the filtered sample onto the HPLC-SAX column.

-

Separate the nucleotide sugars using a linear gradient of Mobile Phase B into Mobile Phase A.

-

Detect the UDP-sugars by their absorbance at 262 nm.

-

Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

-

Calculate the enzyme activity as µmol of product formed per minute per mg of enzyme.

Heterologous Expression and Purification of a Candidate Glycosyltransferase

This protocol outlines a general workflow for the expression of a candidate plant glycosyltransferase in a heterologous host, such as E. coli or yeast, for subsequent characterization.[2][3][4]

Materials:

-

Expression vector (e.g., pET vector for E. coli)

-

Competent host cells (e.g., E. coli BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (for induction)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash Buffer (Lysis buffer with 20 mM imidazole)

-

Elution Buffer (Lysis buffer with 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Clone the coding sequence of the candidate glycosyltransferase into the expression vector.

-

Transform the expression construct into competent host cells.

-

Grow a starter culture overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto an equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer.

-

Elute the His-tagged protein with Elution Buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Apiosyltransferase Activity Assay (LC-MS Method)

This protocol describes the characterization of a putative apiosyltransferase by monitoring the formation of the apiosylated product using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Materials:

-

Purified candidate apiosyltransferase

-

Reaction Buffer: 50 mM HEPES, pH 7.5

-

Acceptor Substrate: 5-O-Methylvisammioside

-

Donor Substrate: UDP-apiose

-

Quenching Solution: Acetonitrile

-

LC-MS system with a C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Prepare a 50 µL reaction mixture containing 50 mM HEPES (pH 7.5), 100 µM 5-O-Methylvisammioside, 500 µM UDP-apiose, and the purified enzyme.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 50 µL of acetonitrile.

-

Centrifuge to pellet any precipitated protein.

-

Inject an aliquot of the supernatant onto the LC-MS system.

-

Separate the compounds using a gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the reaction for the disappearance of the acceptor substrate and the appearance of a new peak corresponding to the mass of this compound.

-

Confirm the identity of the product by tandem mass spectrometry (MS/MS) fragmentation analysis.

Mandatory Visualizations

Experimental Workflow for UAS Characterization

Caption: Workflow for the characterization of UDP-apiose/UDP-xylose synthase.

Logical Framework for Identifying the Final Apiosyltransferase

Caption: Logical framework for the identification of the apiosyltransferase.

References

- 1. researchgate.net [researchgate.net]

- 2. Umbelliferone - Wikipedia [en.wikipedia.org]

- 3. Cytochrome P450: taming a wild type enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosyltransferase structural biology and its role in the design of catalysts for glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme-catalyzed peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Mechanism of Nonglycosidic C–N Bond Formation by the Pseudoglycosyltransferase Enzyme VldE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6"-O-Apiosyl-5-O-Methylvisammioside: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6"-O-Apiosyl-5-O-Methylvisammioside, a naturally occurring chromone (B188151) glycoside. This document details the sourcing of the compound from Saposhnikovia divaricata, outlines a generalized isolation protocol based on established phytochemical methodologies, and presents its key physicochemical and spectral data. While specific biological activities and signaling pathways for this particular molecule are not yet extensively documented in publicly available research, this guide also touches upon the known biological activities of its parent compound, 5-O-Methylvisammioside, to provide context for potential areas of future investigation.

Introduction

This compound is a complex chromone glycoside that has been identified as a constituent of the traditional Chinese medicine "Kang-Jing".[1] Its chemical structure is characterized by a 5-O-Methylvisammioside aglycone linked to an apiosyl sugar moiety at the 6" position of the glucose unit. The presence of this compound in medicinal preparations suggests potential biological activity, making it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug discovery. The primary known botanical source for this compound is the root of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely used in traditional medicine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (S)-2-[1-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-1-methylethyl]-2,3-dihydro-4-methoxy-7-methyl-5H-furo[3,2-g][3]benzopyran-5-one | [4] |

| CAS Number | 139446-82-5 | [4] |

| Molecular Formula | C27H36O14 | [4] |

| Molecular Weight | 584.57 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |

Discovery and Source Material

This compound is a secondary metabolite found in the roots of Saposhnikovia divaricata.[2] This plant, a member of the Apiaceae family, has a long history of use in traditional Chinese medicine for various ailments. The discovery of this specific glycoside is linked to phytochemical investigations of complex herbal formulations, such as "Kang-Jing".[1]

Isolation and Purification

Experimental Protocol: Generalized Isolation Procedure

-

Plant Material Preparation: Dried and powdered roots of Saposhnikovia divaricata are used as the starting material.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically 70-80% ethanol (B145695) or methanol, at room temperature or with gentle heating. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Chromone glycosides, being polar in nature, are expected to concentrate in the ethyl acetate and/or n-butanol fractions.

-

Chromatographic Separation: The enriched fraction (e.g., n-butanol fraction) is subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using Prep-HPLC on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

-

Compound Identification and Characterization: The purity and structure of the isolated compound are confirmed using spectroscopic methods.

Visualized Experimental Workflow

Structural Elucidation and Data Presentation

The structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. The fragmentation pattern in MS/MS experiments can provide valuable information about the structure, including the sequence of sugar units and the nature of the aglycone.

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C27H36O14 |

| Exact Mass | 584.2109 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural elucidation of the molecule. While a complete, assigned dataset from a primary research article is not available, commercial suppliers often provide spectral data.

Table 3: Representative ¹H NMR and ¹³C NMR Spectral Data

| Position | ¹³C NMR (ppm) | ¹H NMR (ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| ... | ... | ... |

| Glucosyl Moiety | ||

| 1' | Data not available | Data not available |

| ... | ... | ... |

| 6' | Data not available | Data not available |

| Apiosyl Moiety | ||

| 1'' | Data not available | Data not available |

| ... | ... | ... |

| 5'' | Data not available | Data not available |

| (Note: A complete and assigned NMR dataset requires access to the original research publication.) |

Biological Activity and Signaling Pathways (Inferred)

Currently, there is a lack of specific studies on the biological activity and signaling pathways directly modulated by this compound. However, research on its parent compound, 5-O-Methylvisammioside (also referred to as 4'-O-β-D-glucosyl-5-O-methylvisamminol or GOMV), provides valuable insights into its potential therapeutic effects.

Studies have shown that GOMV possesses anti-inflammatory and antioxidant properties.[5][6] It has been demonstrated to suppress the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Furthermore, GOMV has been shown to exert its antioxidant effects by activating the NF-E2-related factor 2 (Nrf2) signaling pathway, which leads to the upregulation of phase II cytoprotective enzymes.[5][6]

Inferred Anti-inflammatory Signaling Pathway

Based on the activity of its parent compound, it can be hypothesized that this compound may also modulate inflammatory responses. A potential signaling pathway is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Natural Products isolated from Saposhnikovia divaricata - BioCrick [biocrick.com]

- 3. 5-O-Methylvisammioside | C22H28O10 | CID 5317707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 4′-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 6"-O-Apiosyl-5-O-Methylvisammioside. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications. The data has been compiled from scientific literature and is presented in a structured format for ease of reference and comparison.

Introduction

This compound is a furocoumarin glycoside that has been identified as a constituent of the traditional Chinese medicine Kang-Jing. The structural elucidation of such complex natural products relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by UV-Vis spectroscopy. This guide details the available spectroscopic data for this compound and the experimental protocols utilized for their acquisition.

Chemical Structure

Figure 1: Chemical Structure of this compound.

(A chemical structure diagram would be placed here in a full whitepaper. For the purpose of this output, the structure is described by its molecular formula and IUPAC name.)

-

Molecular Formula: C₂₇H₃₆O₁₄

-

CAS Number: 139446-82-5

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS) Data

Table 1: Mass Spectrometry Data for this compound.

| Ion Mode | Observed m/z | Ion Type |

| Positive | 585.2127 | [M+H]⁺ |

| Positive | 607.1946 | [M+Na]⁺ |

¹H NMR Spectroscopic Data

Detailed ¹H NMR data was not available in the public domain at the time of this report.

¹³C NMR Spectroscopic Data

Detailed ¹³C NMR data was not available in the public domain at the time of this report.

UV-Vis Spectroscopic Data

Detailed UV-Vis absorption maxima were not available in the public domain at the time of this report.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature identifying this compound.

Sample Preparation and Extraction

The Kang-Jing formula, a complex traditional Chinese medicine preparation, was the source material. The standardized protocol for extraction typically involves refluxing the powdered herbal mixture with a solvent such as methanol (B129727) or ethanol. The resulting extract is then concentrated under reduced pressure.

Chromatographic Separation

The crude extract was subjected to chromatographic separation to isolate individual compounds. This is a multi-step process that may involve:

-

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to achieve a preliminary separation.

-

Column Chromatography: The fractions obtained are further purified using column chromatography, with stationary phases like silica (B1680970) gel or Sephadex LH-20, and eluted with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which offers high resolution and reproducibility.

Spectroscopic Analysis

The mass spectrometric analysis was conducted using an ultra-high performance liquid chromatography system coupled with a quadrupole/time-of-flight mass spectrometer (UHPLC-QTOF-MS).

-

Chromatographic Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water (often with a formic acid modifier) and acetonitrile, is employed.

-

Ionization Source: Electrospray ionization (ESI) is used in both positive and negative ion modes.

-

Mass Analyzer: A time-of-flight (TOF) analyzer provides high-resolution mass data, enabling the determination of elemental compositions.

While specific data is not publicly available, the standard protocol for acquiring NMR spectra for such compounds would be as follows:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: In addition to standard 1D ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structure elucidation.

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Sample Preparation: The compound is dissolved in a UV-transparent solvent, such as methanol or ethanol.

-

Measurement: The absorbance is measured over a range of wavelengths (typically 200-400 nm for furocoumarins) to determine the absorption maxima (λmax).

Workflow for Natural Product Identification

The following diagram illustrates the general workflow for the isolation and identification of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of natural products.

Conclusion

This guide provides a summary of the currently available spectroscopic data for this compound. While the mass spectrometry data is well-defined, further research is needed to populate the public domain with detailed ¹H and ¹³C NMR, as well as UV-Vis spectroscopic data. The provided experimental protocols offer a foundational understanding of the methodologies required for the isolation and characterization of this and similar natural products. The continued investigation of such compounds is vital for the discovery of new therapeutic agents.

Analogs of 6"-O-Apiosyl-5-O-Methylvisammioside: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of known analogs related to the chromone (B188151) glycoside 6"-O-Apiosyl-5-O-Methylvisammioside. Due to a lack of directly reported analogs of this specific compound in the current scientific literature, this guide focuses on structurally related chromone glycosides, particularly those derived from the core structures of khellin (B1673630), visnagin, and cimifugin. The information presented herein aims to serve as a foundational resource for the design, synthesis, and evaluation of novel analogs in this chemical class.

Introduction

This compound is a complex chromone glycoside. Its core structure, a furochromone, is shared by a variety of naturally occurring and synthetic compounds with a wide range of biological activities. Chromone glycosides, in general, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antiviral, anti-inflammatory, antitumor, and antimicrobial activities.[1][2] This guide explores the landscape of known related compounds to provide a basis for further research and development in this area.

Known Analogs and Related Chromone Glycosides

While direct analogs of this compound are not extensively documented, a number of glycosides based on the related furochromone aglycones, khellin and visnagin, have been identified. One of the most relevant examples is Khellol Glucoside .

Khellol Glucoside (Khellinin)

-

Structure: 7-[(β-D-glucopyranosyloxy)-methyl]-4-methoxy-5H-furo [3, 2-g][1] benzopyran-5-one[3]

-

Natural Source: It is obtained from the seeds of Ammi visnaga Lam. (Umbelliferae) and Eranthis hyemalis L. (Ranunculaceae).[3]

-

Biological Activity: It is reported to be used as a vasodilator.[3]

-

Physical Properties:

The structural relationship between this compound and related furochromone structures is depicted below.

Quantitative Data on Biological Activities of Chromone Glycosides

A variety of chromone glycosides have been isolated and evaluated for their biological activities. The following table summarizes some of the quantitative data available in the literature.

| Compound Name | Biological Activity | IC50 Value | Source Organism | Reference |

| Macrolobin | Acetylcholinesterase inhibition | 0.8 µM | Macrolobium latifolium | [1] |

| Uncinoside A | Anti-RSV (respiratory syncytial virus) activity | 6.9 µg/mL | Selaginella uncinata | [1] |

| Uncinoside B | Anti-RSV (respiratory syncytial virus) activity | 1.3 µg/mL | Selaginella uncinata | [1] |

| Penithochromone T (Compound 10) | α-Glucosidase inhibition | 268 µM | Penicillium thomii | [4] |

| 4-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acid (Compound 9) | α-Glucosidase inhibition | 688 µM | Penicillium thomii | [4] |

| Penithochromone R (Compound 8) | α-Glucosidase inhibition | 1017 µM | Penicillium thomii | [4] |

| Pestalotiopsones B and F | Antiviral (influenza A) | 2.56 to 6.76 μM | Diaporthe sp. | [4] |

| Oxalicumones A, B, D, and E | Cytotoxicity (various cancer cell lines) | < 10 µM | Penicillium oxalicum | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of analogs of this compound are scarce. However, general methodologies for the synthesis of glycosides and for conducting relevant bioassays can be adapted from the broader literature.

Representative Protocol for the Synthesis of Chromone Glycosides

The synthesis of chromone glycosides can be challenging. One reported method for the synthesis of 2-methylchromone-7-O-rutinosides highlights the use of phase transfer catalyzed glycosidation for the acid-labile glycosidic bond formation.[5]

General Procedure:

-

Aglycone Preparation: The chromone aglycone is synthesized or isolated and purified.

-

Glycosyl Donor Preparation: A suitable glycosyl donor, such as a fully acetylated glucopyranosyl fluoride, is prepared.

-

Glycosylation Reaction: The aglycone and glycosyl donor are reacted in the presence of a promoter, such as boron trifluoride-diethyl etherate, under anhydrous conditions. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed, often using a mild acidic or basic hydrolysis method, such as a triflic acid/methanol/ion-exchange resin system.[6]

-

Purification: The final glycoside product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Representative Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxicity of compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Procedure:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for the synthesis and evaluation of novel chromone glycoside analogs and the biosynthetic pathway of related furochromone glucosides.

Conclusion

The exploration of analogs of this compound is a promising area for the discovery of new therapeutic agents. While direct analogs are not well-documented, the rich chemistry and diverse biological activities of related chromone glycosides, such as khellol glucoside and various synthetic derivatives, provide a strong foundation for future research. This guide offers a starting point for researchers by summarizing the available data on related compounds, providing representative experimental protocols, and outlining logical workflows for the design and evaluation of novel analogs. Further investigation into the synthesis and biological testing of a wider range of glycosylated furochromones is warranted to unlock the full therapeutic potential of this class of natural products.

References

- 1. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Khellol Glucoside-obtained from the seeds of Ammi visnaga Lam., (Umbelliferae) [epharmacognosy.com]

- 4. mdpi.com [mdpi.com]

- 5. Concise synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O- and 5-hydroxy-2-methylchromone-7-O-rutinosides. Investigation of their cytotoxic activities against several human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. General and Stereocontrolled Approach to the Chemical Synthesis of Naturally Occurring Cyanogenic Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Scientific Data on the Therapeutic Potential of 6"-O-Apiosyl-5-O-Methylvisammioside

An extensive review of available scientific literature reveals a significant gap in the understanding of the therapeutic potential of 6"-O-Apiosyl-5-O-Methylvisammioside. Despite its availability from commercial chemical suppliers for research purposes, there is a notable absence of published in-vitro or in-vivo studies investigating its specific pharmacological activities, mechanisms of action, or any quantitative data regarding its efficacy.

This technical guide aims to provide a comprehensive overview of the current knowledge on this compound. However, it is crucial for the scientific community to recognize that the information is sparse and primarily limited to its identification as a component of a traditional medicine formulation.

Chemical and Physical Properties

This compound is a complex glycoside. Basic information retrieved from chemical supplier databases is summarized below.

| Identifier | Value | Source |

| CAS Number | 139446-82-5 | [1][2] |

| Molecular Formula | C27H36O14 | [2] |

| Appearance | Solid | [3] |

Source and Traditional Context

This compound has been identified as a constituent of "Kang-Jing," a traditional Chinese medicine formula.[1][4] The Kang-Jing formula is traditionally used for conditions such as cervical radiculopathy and is described as having activities of replenishing qi, dredging collaterals, and activating blood flow to relieve pain.[1][4] It is important to note that these purported effects are attributed to the entire herbal formulation, and the specific contribution of this compound to these effects has not been scientifically validated.

The Kang-Jing formula is a complex mixture of multiple herbs.[1][4] Without dedicated studies on the isolated compound, it is impossible to ascertain its individual therapeutic potential.

In Vitro Solubility

While no pharmacological studies are available, protocols for dissolving this compound for in vitro experiments have been published by commercial suppliers. This information is foundational for any future research.

Table of In Vitro Solubility:

| Solvent | Concentration | Method |

| DMSO | ≥ 50 mg/mL (85.53 mM) | Use of newly opened DMSO is recommended due to its hygroscopic nature.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.14 mM) | Solvents are added sequentially.[1][4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.14 mM) | Solvents are added sequentially.[1][4] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.14 mM) | Solvents are added sequentially.[1][4] |

Experimental Workflow for In Vitro Solution Preparation:

Gaps in Knowledge and Future Directions

The current body of scientific literature does not contain the necessary data to fulfill the core requirements of an in-depth technical guide on the therapeutic potential of this compound. There is no quantitative data to summarize, no specific experimental protocols to detail (beyond basic solubilization), and no described signaling pathways to visualize.

To address this knowledge gap, the following areas of research are essential:

-

Isolation and Purification: Development of robust methods for the isolation and purification of this compound from its natural sources to ensure a consistent and high-purity supply for research.

-

In Vitro Pharmacological Screening: A broad-based screening of the compound against various cell lines and molecular targets to identify potential therapeutic areas, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

-

Mechanism of Action Studies: Once a pharmacological activity is identified, further studies are needed to elucidate the underlying mechanism of action, including the identification of specific signaling pathways involved.

-

In Vivo Efficacy and Safety Studies: Following promising in vitro results, pre-clinical in vivo studies in animal models are required to assess the efficacy, pharmacokinetics, and safety profile of the compound.

Without these fundamental studies, any discussion of the therapeutic potential of this compound remains speculative and unsubstantiated by scientific evidence. Researchers are encouraged to undertake these investigations to unlock the potential of this natural product.

References

An In-depth Technical Guide to 6"-O-Apiosyl-5-O-Methylvisammioside in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6"-O-Apiosyl-5-O-Methylvisammioside is a naturally occurring chromone (B188151) glycoside found in certain traditional Chinese medicinal preparations. This technical guide provides a comprehensive overview of its chemical properties, its role in traditional Chinese medicine (TCM), and its potential pharmacological activities based on current scientific research. The document details the biological activities of structurally related compounds, offering insights into the probable therapeutic mechanisms. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of this compound and visualizes pertinent biological pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a complex chromone glycoside that has been identified as a constituent of the traditional Chinese medicine formula Kang-Jing.[1] This formula is traditionally used in TCM to address conditions such as cervical radiculopathy by replenishing qi, dredging collaterals, and activating blood flow to alleviate pain.[1] The compound is structurally related to other bioactive chromones isolated from the roots of Saposhnikovia divaricata (Fang Feng), a prominent herb in TCM used for its anti-inflammatory, analgesic, and immunomodulatory properties.[2][3] Given the therapeutic applications of its source materials, this compound is a molecule of significant interest for modern drug discovery and development.

Chemical Properties

-

IUPAC Name: (2S)-2-[1-[[(2S,3R,4S,5S,6R)-6-[[[(2R,3R,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]methyl]-3,4,5-trihydroxy-oxan-2-yl]oxy]-1-methylethyl]-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one

-

CAS Number: 139446-82-5[4]

-

Molecular Formula: C27H36O14[4]

-

Synonyms: this compound, 5-O-Methylvisammioside, 6”-O-apiosyl-[4]

Presence in Traditional Chinese Medicine

This compound has been identified as a chemical component of the Kang-Jing formula, a multi-herb preparation used in traditional Chinese medicine.[1] The Kang-Jing formula is prescribed for conditions aligned with TCM theories of qi deficiency and blood stasis, particularly for nerve root pain such as cervical radiculopathy.[1] While the specific contribution of this compound to the overall efficacy of the Kang-Jing formula is not yet fully elucidated, the known pharmacological activities of its chemical class (chromones) and its source plant (Saposhnikovia divaricata) suggest it may contribute to the formula's anti-inflammatory and analgesic effects.[2][3]

Biological Activities and Mechanism of Action (Based on Structurally Related Compounds)

Direct quantitative biological activity data for this compound is limited in publicly accessible literature. However, significant insights can be drawn from studies on the closely related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), also isolated from Saposhnikovia divaricata.

Anti-inflammatory Activity

GOMV has been shown to significantly suppress the production of pro-inflammatory mediators, prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[5][6] This suppression is achieved through the transcriptional inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

Antioxidant Activity

GOMV exhibits antioxidant properties by scavenging free radicals and activating the nuclear factor erythroid 2-related factor 2 (NRF2)/antioxidant response element (ARE) signaling pathway.[5] Activation of this pathway leads to the induction of phase II cytoprotective enzymes, which play a crucial role in cellular defense against oxidative stress.[5]

Analgesic Activity

Chromones isolated from Saposhnikovia divaricata have demonstrated potent analgesic effects in writhing tests in mice.[7][8] The analgesic activity of some related glycosides has been shown to be non-naloxone reversible, suggesting a mechanism independent of opioid receptors.[7][8]

Cytotoxic Activity

A study on five chromone glycosides from Saposhnikovia divaricata, with structures similar to this compound, showed weak cytotoxic activities against human cancer cell lines PC-3, SK-OV-3, and H460.[9]

Table 1: Quantitative Data on the Biological Activity of Structurally Related Chromone Glycosides

| Compound/Extract | Assay | Cell Line/Model | Endpoint | Result | Reference |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV) | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | Significant suppression | [5] |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV) | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Inhibition of LPS-induced PGE2 | Significant suppression | [5] |

| Chromone Glycosides from S. divaricata | Cytotoxicity (MTT Assay) | PC-3, SK-OV-3, H460 | IC50 | 48.54 ± 0.80 - 94.25 ± 1.45 μM | [9] |

| Chromones from S. divaricata | Analgesic Activity (Writhing Test) | Mice | Inhibition of writhing | Potent inhibition at 1 mg/kg (oral) | [7][8] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL in a suitable culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the test compound. Incubate for the desired period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Nitric Oxide Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[10] Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[13]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[13]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes.[13] Measure the absorbance at 540 nm.[13]

-

Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.[13]

Western Blot Analysis of MAPK Signaling Pathway

This protocol is for analyzing the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK1/2, JNK) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Visualizations

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

Caption: Proposed signaling pathway for the anti-inflammatory and antioxidant effects.

General Experimental Workflow

Caption: A general workflow for in vitro evaluation of the compound.

Conclusion

This compound is a promising natural product from the realm of traditional Chinese medicine. While direct evidence of its bioactivity is still emerging, the pharmacological profiles of its structural analogs strongly suggest its potential as an anti-inflammatory, antioxidant, and analgesic agent. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this and other related natural compounds. Further investigation is warranted to fully characterize its biological activities and elucidate its precise mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. 4′-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic components of saposhnikovia root (Saposhnikovia divaricata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic Components of Saposhnikovia Root (Saposhnikovia divaricata) [jstage.jst.go.jp]

- 9. Two New Chromone Glycosides from the Roots of Saposhnikovia divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocol for the Extraction of 6"-O-Apiosyl-5-O-Methylvisammioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a chromone (B188151) glycoside found in the roots of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely used in traditional Chinese medicine. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for isolating structurally related chromone glycosides from the same plant source. The protocol is designed to yield a high-purity compound suitable for research and drug development purposes.

Chemical Profile

| Property | Value |

| Compound Name | This compound |

| CAS Number | 139446-82-5 |

| Molecular Formula | C27H36O14 |

| Natural Source | Roots of Saposhnikovia divaricata (Fang Feng) |

| Compound Class | Chromone Glycoside |

Experimental Protocols

The following protocol outlines a multi-step process for the extraction and purification of this compound from the dried roots of Saposhnikovia divaricata.

I. Preparation of Plant Material

-

Sourcing: Obtain dried roots of Saposhnikovia divaricata.

-

Grinding: Pulverize the dried roots into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

-

Drying: Dry the powdered material in an oven at 60°C for 4 hours to remove residual moisture.

II. Initial Extraction

-

Solvent Selection: Prepare a 70% aqueous ethanol (B145695) solution.

-

Extraction Process:

-

Macerate the dried root powder in the 70% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Combine the extracts from the three cycles and filter through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

III. Solvent Partitioning (Liquid-Liquid Extraction)

-

Suspension: Suspend the crude extract in deionized water.

-

Sequential Partitioning:

-

Perform successive extractions with solvents of increasing polarity to remove impurities.

-

First, partition the aqueous suspension with petroleum ether to remove non-polar compounds like fats and oils.

-

Next, partition the remaining aqueous layer with diethyl ether.

-

Finally, partition the aqueous layer with n-butanol. The target chromone glycosides will preferentially move into the n-butanol fraction.

-

-

Fraction Collection: Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.

IV. Chromatographic Purification

A two-step chromatographic process is recommended for the isolation of high-purity this compound.

A. Macroporous Resin Column Chromatography (Initial Enrichment)

-

Resin Selection and Preparation: Utilize HPD-300 macroporous resin. Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

-

Column Packing: Pack a glass column with the prepared resin.

-

Loading: Dissolve the dried n-butanol extract in a minimal amount of deionized water and load it onto the column.

-

Elution:

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the chromone glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.

-

-

Pooling and Concentration: Combine the fractions rich in this compound and concentrate to dryness.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

-

Elution Program:

-

Start with a linear gradient of 10-30% A over 40 minutes.

-

Hold at 30% A for 10 minutes.

-

Increase to 100% A over 5 minutes and hold for 10 minutes to wash the column.

-

Return to initial conditions and equilibrate for 15 minutes.

-

-

Flow Rate: 10 mL/min.

-

Detection: UV detector at 254 nm.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool fractions with >98% purity.

-

Final Product: Lyophilize the pooled fractions to obtain the purified compound as a powder.

Quantitative Data

The following table summarizes the expected yield and purity at different stages of the extraction process, based on data for similar chromone glycosides from Saposhnikovia divaricata.[1][2]

| Stage | Input Material | Output Product | Expected Yield (%) | Purity (%) |

| Initial Extraction | Dried Root Powder (1 kg) | Crude Extract | 15-20 | < 5 |

| Solvent Partitioning | Crude Extract (150-200 g) | n-Butanol Fraction | 2-4 (of initial powder) | 10-20 |

| Macroporous Resin | n-Butanol Fraction (20-40 g) | Enriched Fraction | 70-80 (of n-butanol fraction) | 40-60 |

| Prep-HPLC | Enriched Fraction | Purified Compound | 0.05-0.1 (of initial powder) | > 98 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the extraction of this compound.

Caption: Detailed workflow for the chromatographic purification steps.

References

Application Notes and Protocols for HPLC Analysis of 6"-O-Apiosyl-5-O-Methylvisammioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6"-O-Apiosyl-5-O-Methylvisammioside is a naturally occurring angular pyranocoumarin (B1669404) found in medicinal plants such as Saposhnikovia divaricata. As a component of traditional medicines like the Kang-Jing formula, there is growing interest in its pharmacological properties and the need for robust analytical methods for its identification and quantification. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described herein are compiled from established analytical techniques for related compounds and are intended to serve as a comprehensive guide for researchers.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 139446-82-5 |

| Molecular Formula | C27H36O14 |

| Molecular Weight | 584.57 g/mol |

| Chemical Class | Angular Pyranocoumarin Glycoside |

| Known Sources | Saposhnikovia divaricata |

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve the standard in 1.0 mL of HPLC-grade methanol (B129727) to prepare a stock solution of 1.0 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from Plant Material):

-

Homogenize 1.0 g of dried and powdered plant material (e.g., roots of Saposhnikovia divaricata).

-

Extract the powder with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 15-30% B10-25 min: 30-50% B25-30 min: 50-80% B30-35 min: 80-15% B (return to initial) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm or 302 nm (based on UV scan of standard) |

| Injection Volume | 10 µL |

Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical performance characteristics expected from this HPLC method, based on data from structurally similar compounds.

| Parameter | Expected Value |

| Retention Time (tR) | 15 - 20 min (dependent on exact gradient and system) |

| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Recovery | 95% - 105% |

| Precision (RSD%) | < 2% |

Data Presentation

Table 1: Quantitative Data Summary for HPLC Analysis of this compound (Typical Values)

| Parameter | Value |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| LOD (µg/mL) | 0.3 |

| LOQ (µg/mL) | 1.0 |

| Average Recovery (%) | 98.5 |

| Precision (RSD%) | 1.5 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

Caption: Logical steps in developing an HPLC method for the target analyte.

Application Notes & Protocols: Elucidation of 6"-O-Apiosyl-5-O-Methylvisammioside Structure using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the structural elucidation of 6"-O-Apiosyl-5-O-Methylvisammioside, a chromone (B188151) glycoside isolated from medicinal plants such as Saposhnikovia divaricata. The protocols and data presented herein are intended to assist in the characterization of this and structurally related natural products using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: NMR Spectral Data of the Structural Analogue

The following tables summarize the ¹H and ¹³C NMR spectral data for cimifugin (B1198916) 4′-O-(6′′-O-β-D-apiofuranosyl)-β-D-glucopyranoside, recorded in DMSO-d₆. These values serve as a reference for the assignment of signals for this compound.

Table 1: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for the Aglycone Moiety of the Analogue

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| 2 | 4.95, t (8.5) | 79.8 |

| 3 | 3.25, m | 28.7 |

| 4 | - | 163.5 |

| 4a | - | 106.2 |

| 5 | - | 157.9 |

| 5-OCH₃ | 3.85, s | 56.1 |

| 6 | 6.15, s | 96.5 |

| 7 | - | 155.1 |

| 7-CH₃ | 2.38, s | 20.1* |

| 8 | 7.35, s | 108.7 |

| 8a | - | 154.2 |

| 2' | - | 88.1 |

| 3' | 1.42, s | 25.4 |

| 3' | 1.45, s | 25.9 |

Note: The chemical shift for the C-7 methyl group in this compound is predicted to be in this region.

Table 2: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for the Sugar Moieties of the Analogue

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| Glucopyranosyl (Glc) | ||

| 1' | 4.25, d (7.8) | 104.1 |

| 2' | 3.01, m | 73.8 |

| 3' | 3.15, m | 76.9 |

| 4' | 3.08, m | 70.3 |

| 5' | 3.35, m | 75.9 |

| 6'a | 3.65, m | 63.5 |

| 6'b | 3.45, m | |

| Apiofuranosyl (Api) | ||

| 1'' | 5.01, d (2.5) | 110.2 |

| 2'' | 3.81, d (2.5) | 76.8 |

| 3'' | - | 80.1 |

| 4''a | 3.55, d (9.5) | 74.5 |

| 4''b | 3.48, d (9.5) | |

| 5''a | 3.62, d (11.5) | 64.9 |

| 5''b | 3.52, d (11.5) |

Experimental Protocols

The following protocols are standard for the isolation and NMR-based structure elucidation of natural products like this compound.

2.1. Sample Preparation

-

Isolation: The compound is typically isolated from the dried roots of Saposhnikovia divaricata through extraction with a suitable solvent (e.g., 70% ethanol), followed by partitioning and repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20).

-

Purity Assessment: The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) prior to NMR analysis.

-

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

2.2. NMR Data Acquisition

NMR experiments should be performed on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 2s relaxation delay, 30° pulse angle.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

For distinguishing protonated and non-protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is recommended.

-

Typical parameters: 2048 scans, 2s relaxation delay.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the aglycone and sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing stereochemistry and the glycosidic linkages.

-

Visualization of Experimental Workflow

The logical flow for the structure elucidation process using NMR is depicted below.

Caption: Workflow for NMR-based structure elucidation.

Signaling Pathway for Structure Assembly (Logical Flow)

The following diagram illustrates the logical connections derived from the key NMR experiments to assemble the final structure.

Caption: Key NMR correlations for structural assembly.

Application Note: Mass Spectrometric Analysis of 6"-O-Apiosyl-5-O-Methylvisammioside

Audience: Researchers, scientists, and drug development professionals.

Introduction 6"-O-Apiosyl-5-O-Methylvisammioside is a complex chromone (B188151) glycoside, a class of natural products known for their significant biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][2] This compound has been identified as a component in traditional herbal medicines.[3] Accurate structural elucidation and quantification are critical for research and quality control in drug discovery and natural product chemistry. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of such compounds.[4][5] This application note provides a detailed protocol for the identification and structural characterization of this compound using ESI-MS/MS.